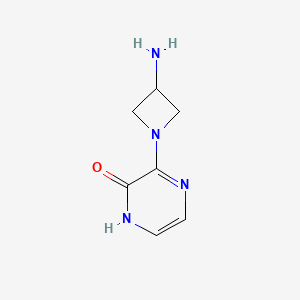
3-(3-aminoazetidin-1-yl)pyrazin-2(1H)-one
Descripción general
Descripción
3-(3-aminoazetidin-1-yl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C7H10N4O and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(3-aminoazetidin-1-yl)pyrazin-2(1H)-one is a heterocyclic compound that has attracted significant attention due to its unique structural features, which include an azetidine ring and a pyrazinone core. These structural components contribute to its diverse biological activities and potential therapeutic applications.
Structural Characteristics
The compound features:
- Azetidine Ring : A four-membered nitrogen-containing ring that enhances the compound's reactivity.
- Pyrazinone Core : A six-membered ring containing two nitrogen atoms, which is known for its ability to participate in various biochemical interactions.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, particularly the histamine H3 receptor. This receptor is involved in various neurological processes, and compounds that modulate its activity can have implications for treating conditions such as cognitive disorders and neurodegenerative diseases.
Targeting Histamine H3 Receptor
Research indicates that structurally similar compounds, like 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine, act as high-affinity agonists for the histamine H3 receptor. These compounds influence neurotransmitter systems, including dopamine and norepinephrine pathways, by altering cyclic adenosine monophosphate (cAMP) levels, which can lead to various physiological effects .
Antimicrobial Activity
Recent studies suggest that derivatives of pyrazinones, including this compound, exhibit antimicrobial properties. The compound has been investigated for its potential effectiveness against various bacterial strains, demonstrating significant antibacterial activity in vitro. This activity is likely due to the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Neuropharmacological Effects
Preliminary findings indicate that this compound may also possess neuropharmacological properties. For instance, it has been shown to affect memory processes in animal models when administered at specific dosages. The modulation of histamine receptors may contribute to these cognitive effects.
Study 1: Antimicrobial Efficacy
In a comparative study involving various pyrazinone derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate |
| Standard Antibiotic A | 16 | High |
| Standard Antibiotic B | 64 | Low |
Study 2: Neuropharmacological Assessment
In another study assessing the cognitive effects of the compound in mice, it was found that administration at a dose of 5 mg/kg resulted in significant impairments in social recognition tasks. This suggests an amnesic effect potentially linked to its action on histamine receptors .
Propiedades
IUPAC Name |
3-(3-aminoazetidin-1-yl)-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-5-3-11(4-5)6-7(12)10-2-1-9-6/h1-2,5H,3-4,8H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTFZRZTESZWMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CNC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















